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molecular formula C10H8N2O2S B8503279 (6-Methoxypyridin-3-yl)(thiazol-5-yl)methanone

(6-Methoxypyridin-3-yl)(thiazol-5-yl)methanone

Cat. No. B8503279
M. Wt: 220.25 g/mol
InChI Key: IMLJLPQCXGVARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290476B2

Procedure details

A n-BuLi solution (1.89 mL, 3.03 mmol, 1.6 M solution in hexane) was slowly added to a −78° C. solution of 5-bromo-2-methoxypyridine (0.392 mL, 3.03 mmol) in dry THF (10 mL). After addition, stirring was continued for an additional 40 minutes and N-methoxy-N-methylthiazole-5-carboxamide (0.600 g, 3.48 mmol, Intermediate 11: step a) dissolved in THF (10 mL) was slowly added. The mixture was stirred at −78° C. for 10 minutes then warmed to 0° C. and stirred for 1 hour. The cold solution was quenched with saturated aqueous NH4Cl and warmed to room temperature. H2O was added and layers were separated. The aqueous layer was extracted with EtOAc (3×) and the combined organic extracts washed with brine, dried (Na2SO4), filtered, evaporated in vacuo, preabsorbed onto silica gel and chromatographed (CH2Cl2/EtOAc) to provide product. The pure white solid title compound was precipitated from MeOH, filtered and dried under reduced pressure.
Quantity
1.89 mL
Type
reactant
Reaction Step One
Quantity
0.392 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:8]=[CH:9][C:10]([O:13][CH3:14])=[N:11][CH:12]=1.CON(C)[C:18]([C:20]1[S:24][CH:23]=[N:22][CH:21]=1)=[O:19]>C1COCC1>[CH3:14][O:13][C:10]1[N:11]=[CH:12][C:7]([C:18]([C:20]2[S:24][CH:23]=[N:22][CH:21]=2)=[O:19])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
1.89 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0.392 mL
Type
reactant
Smiles
BrC=1C=CC(=NC1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(=O)C1=CN=CS1)C
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
ADDITION
Type
ADDITION
Details
was slowly added
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cold solution was quenched with saturated aqueous NH4Cl
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
ADDITION
Type
ADDITION
Details
H2O was added
CUSTOM
Type
CUSTOM
Details
layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×)
WASH
Type
WASH
Details
the combined organic extracts washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
preabsorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
chromatographed (CH2Cl2/EtOAc)
CUSTOM
Type
CUSTOM
Details
to provide product
CUSTOM
Type
CUSTOM
Details
The pure white solid title compound was precipitated from MeOH
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
COC1=CC=C(C=N1)C(=O)C1=CN=CS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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